1-Hexanamine, hydrochloride 1-Hexanamine, hydrochloride
Brand Name: Vulcanchem
CAS No.: 142-81-4
VCID: VC21020537
InChI: InChI=1S/C6H15N.ClH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
SMILES: CCCCCCN.Cl
Molecular Formula: C6H16ClN
Molecular Weight: 137.65 g/mol

1-Hexanamine, hydrochloride

CAS No.: 142-81-4

Cat. No.: VC21020537

Molecular Formula: C6H16ClN

Molecular Weight: 137.65 g/mol

* For research use only. Not for human or veterinary use.

1-Hexanamine, hydrochloride - 142-81-4

Specification

CAS No. 142-81-4
Molecular Formula C6H16ClN
Molecular Weight 137.65 g/mol
IUPAC Name hexan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H15N.ClH/c1-2-3-4-5-6-7;/h2-7H2,1H3;1H
Standard InChI Key XKDUZXVNQOZCFC-UHFFFAOYSA-N
SMILES CCCCCCN.Cl
Canonical SMILES CCCCCC[NH3+].[Cl-]

Introduction

Chemical Identity and Basic Properties

1-Hexanamine, hydrochloride (also known as n-hexylamine hydrochloride or hexylammonium chloride) is the hydrochloride salt of hexylamine. It is characterized by the molecular formula C₆H₁₆ClN and a molecular weight of 137.65 g/mol . The compound is registered with CAS number 142-81-4 and is classified as an aliphatic amine salt .

PropertyValueSource
IUPAC Namehexan-1-amine;hydrochloride
Molecular FormulaC₆H₁₆ClN
Molecular Weight137.65 g/mol
CAS Registry Number142-81-4
Parent CompoundHexylamine (CAS: 111-26-2)
IUPAC Standard InChIKeyXKDUZXVNQOZCFC-UHFFFAOYSA-N
Canonical SMILESCCCCCCN.Cl

Physical Properties

1-Hexanamine, hydrochloride exists as a crystalline solid under standard conditions. Its physical properties are crucial for proper handling, storage, and application in various settings.

Physical PropertyValueSource
Physical StateCrystalline solid
Density0.77 g/cm³
Melting Point95-98°C
Boiling Point131.8°C
Water SolubilitySoluble
Flash Point8.9°C
Vapor Pressure9.12 mmHg at 25°C

Structural Characteristics

The molecular structure of 1-hexanamine, hydrochloride consists of a hexyl chain (six carbon atoms) with an amino group (-NH₂) attached to the terminal carbon. This primary amine forms a salt with hydrochloric acid, where the nitrogen atom is protonated to form an ammonium ion (NH₃⁺) with the chloride as the counterion . This salt formation significantly alters the properties of the parent compound, hexylamine, particularly increasing its water solubility and stability.

Spectroscopic Data

Spectroscopic analysis provides essential information for compound identification and structural elucidation. The infrared (IR) spectrum of 1-hexanamine hydrochloride has been documented and is available in the NIST WebBook .

The IR spectrum was measured as a solid using a split mull technique (Fluorolube for 3800-1330 cm⁻¹ and Nujol for 1330-400 cm⁻¹). The spectrum was recorded using a KBr foreprism-grating instrument with a resolution of 4 . Characteristic absorption bands in the spectrum reflect the N-H stretching vibrations of the ammonium group and the C-H stretching vibrations of the alkyl chain.

Biological Activity

Enzyme Inhibition

Research has demonstrated that 1-hexanamine, hydrochloride exhibits inhibitory effects on acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition occurs at concentrations of 10 mM and above. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, affecting nerve function and potentially resulting in various physiological responses.

Physiological Effects

Studies have indicated that 1-hexanamine, hydrochloride can affect the respiratory system, possibly through its action on cholinergic pathways. Additionally, the compound has been shown to influence the metabolic rate in animal models, particularly in rats, although specific mechanisms require further investigation.

Applications

Research Applications

1-Hexanamine, hydrochloride serves as an important tool in various research settings:

  • Neuroscience Research: Due to its acetylcholinesterase inhibition properties, it is used in studies investigating cholinergic neurotransmission.

  • Chemical Synthesis: The compound functions as a chemical intermediate in synthetic organic chemistry, particularly in reactions requiring a primary amine functionality in a salt form.

  • Polymer Science: It is utilized in the preparation of polymers designed for biomedical applications, including materials intended for injection into the body.

Safety AspectInformationSource
Hazard CodeXi (Irritant)
Risk PhrasesR36/37/38: Irritating to eyes, respiratory system, and skin
Safety PhrasesS22-S24/25-S26
WGK Germany3 (Severe hazard to waters)

Appropriate personal protective equipment should be used when handling this compound, including gloves, eye protection, and respiratory protection if needed. Storage should be in tightly closed containers in a cool, dry place away from incompatible materials.

Synthesis Methods

The synthesis of 1-hexanamine, hydrochloride typically involves the reaction of hexylamine with hydrochloric acid. The parent compound, hexylamine, can be produced through various routes, including:

  • Reduction of nitriles: Hexanenitrile can be reduced to hexylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Reductive amination: Reaction of hexanal with ammonia in the presence of a reducing agent.

The resulting hexylamine is then treated with hydrochloric acid to form the hydrochloride salt, which often precipitates from solution and can be isolated by filtration.

Comparison with Related Compounds

Understanding the properties of 1-hexanamine, hydrochloride in relation to similar compounds provides valuable context for its applications and behavior.

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Differences
1-Hexanamine, hydrochlorideC₆H₁₆ClN137.65142-81-4Base compound for comparison
1-Hexanamine (Hexylamine)C₆H₁₅N101.19111-26-2Parent compound, less water-soluble
1-Hexanamine, hydrobromideC₆H₁₆BrN182.107334-95-4Contains bromide instead of chloride counterion
2-Ethylhexylamine, hydrochlorideC₈H₂₀ClN165.7026392-49-4Contains a branched alkyl chain

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